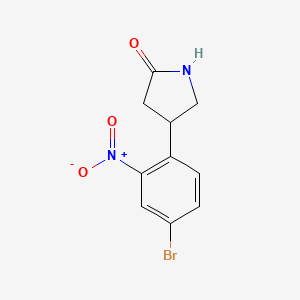
4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9BrN2O3 . It has a molecular weight of 285.09 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “this compound”, can be achieved through various synthetic strategies. One such strategy involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Biologically Active Compounds : 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis involves steps like nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating its chemical versatility and utility in organic synthesis (Wang et al., 2016).
Crystal Structure and Polarized Spectra Analysis : The compound has been the subject of studies focusing on its crystal structure and spectroscopic properties. These studies are crucial for understanding the molecular arrangement and interactions of the compound, which are relevant in materials science and molecular engineering (Hanuza et al., 2002).
Chemical Behavior and Kinetics
Kinetic Studies in Chemical Reactions : The compound has been used in studies to understand the kinetics and mechanisms of various chemical reactions, such as pyridinolysis. These studies contribute to a deeper understanding of reaction pathways and molecular interactions, which are fundamental in the field of physical organic chemistry (Castro et al., 1997).
Role in Nucleophilic Aromatic Substitution : The compound is involved in intramolecular nucleophilic aromatic substitution reactions, showcasing its reactivity and potential as a versatile building block in the synthesis of complex organic molecules (Kametani et al., 1976).
Advanced Applications
Involvement in Catalytic Processes : The compound's derivatives have been explored in catalytic processes, indicating its potential application in the field of catalysis and materials science. This exploration underscores the significance of such compounds in developing new catalytic systems (Aglietto et al., 1980).
Application in Spin-Labelling Studies : Its derivatives have been utilized in spin-labelling studies, highlighting its utility in molecular biology and biochemistry for studying the dynamics and structures of biological molecules (Hankovszky et al., 1989).
特性
IUPAC Name |
4-(4-bromo-2-nitrophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-7-1-2-8(9(4-7)13(15)16)6-3-10(14)12-5-6/h1-2,4,6H,3,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKPVLPPYVAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
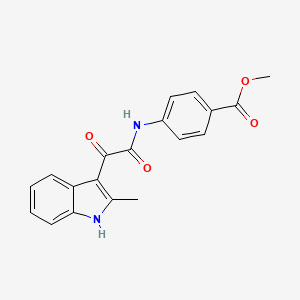
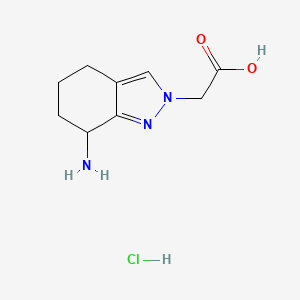
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2544158.png)

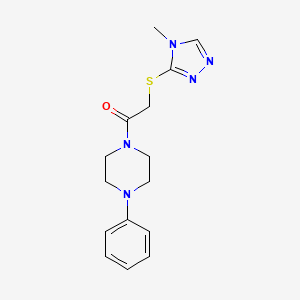
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)
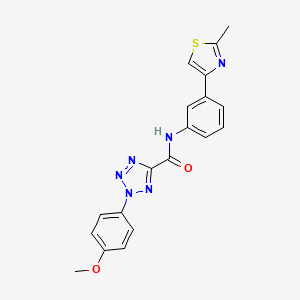
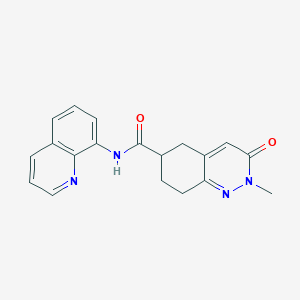



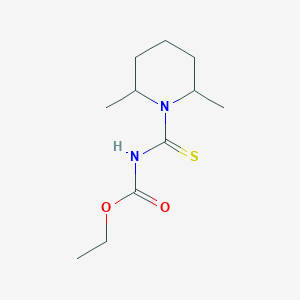

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)
